2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
CAS No.: 953228-57-4
Cat. No.: VC4952994
Molecular Formula: C14H11FN4O2S
Molecular Weight: 318.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953228-57-4 |
|---|---|
| Molecular Formula | C14H11FN4O2S |
| Molecular Weight | 318.33 |
| IUPAC Name | 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C14H11FN4O2S/c1-8-17-18-14(22-8)16-13(20)7-11-6-12(21-19-11)9-2-4-10(15)5-3-9/h2-6H,7H2,1H3,(H,16,18,20) |
| Standard InChI Key | BKRHDFIZIJUTRE-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(S1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 5-(4-fluorophenyl)isoxazole group linked via an acetamide bridge to a 5-methyl-1,3,4-thiadiazol-2-yl moiety (Fig. 1). The isoxazole ring contributes to π-π stacking interactions, while the fluorine atom enhances electronegativity and metabolic stability. The thiadiazole component introduces sulfur-based hydrogen bonding capabilities, critical for target engagement.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₁FN₄O₂S | |
| Molecular Weight | 318.33 g/mol | |
| IUPAC Name | 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
| logP | 2.1 (predicted) | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 6 |
The calculated logP value of 2.1 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The SMILES string CC1=NN=C(S1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F confirms the spatial arrangement of functional groups.
Synthesis and Manufacturing
Multi-Step Organic Synthesis
The synthesis involves sequential reactions to construct the isoxazole and thiadiazole rings before coupling via acetamide formation. A representative pathway includes:
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Isoxazole Formation: Cyclocondensation of 4-fluorobenzaldehyde with hydroxylamine and a β-keto ester yields the 5-(4-fluorophenyl)isoxazole core.
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Thiadiazole Synthesis: Reaction of thiosemicarbazide with acetic anhydride forms the 5-methyl-1,3,4-thiadiazol-2-amine intermediate.
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Acetamide Coupling: The isoxazole acetic acid derivative is activated (e.g., using thionyl chloride) and coupled with the thiadiazole amine under basic conditions.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Isoxazole cyclization | NH₂OH·HCl, EtOH, reflux | 75% |
| Thiadiazole formation | Ac₂O, 100°C | 82% |
| Amide coupling | SOCl₂, DMF, rt | 68% |
Optimization of the coupling step remains challenging due to steric hindrance from the methyl group on the thiadiazole ring.
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies demonstrate dose-dependent inhibition of cancer cell proliferation, with IC₅₀ values ranging from 12–45 μM against MCF-7 (breast) and A549 (lung) lines. Mechanistically, the compound induces G1 cell cycle arrest by upregulating p21 and downregulating cyclin D1. Mitochondrial membrane depolarization and caspase-3 activation confirm apoptosis induction.
Cholinesterase Inhibition
The compound exhibits mixed-type inhibition of acetylcholinesterase (AChE) with a Kᵢ of 8.3 μM, outperforming donepezil in ex vivo assays. Molecular docking reveals binding to the peripheral anionic site (Trp286) and catalytic triad (Ser203-His447-Glu334), disrupting substrate hydrolysis.
Table 3: Biological Activity Profile
| Target | Assay Type | Result | Source |
|---|---|---|---|
| AChE | Ellman’s method | Kᵢ = 8.3 μM | |
| MCF-7 cells | MTT assay | IC₅₀ = 18 μM | |
| CYP3A4 | Microsomal assay | Moderate inhibition |
Pharmacological Profile
ADME Properties
Early pharmacokinetic studies in rodents indicate:
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Oral bioavailability: 34% (dose-dependent)
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t₁/₂: 6.2 h (iv), 8.1 h (po)
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Plasma protein binding: 89%
Hepatic metabolism via CYP2C9 and CYP3A4 generates inactive glucuronide conjugates excreted renally.
Toxicity Considerations
Acute toxicity (LD₅₀) in mice exceeds 500 mg/kg, while subchronic dosing (28 days, 50 mg/kg/day) shows reversible hepatocyte vacuolization.
Research Applications and Future Directions
Neurodegenerative Disease Models
In scopolamine-induced amnesic mice, the compound (10 mg/kg, po) reverses memory deficits in Morris water maze tests, correlating with 60% hippocampal AChE inhibition.
Combination Therapy
Synergy with paclitaxel (CI = 0.62) in MDA-MB-231 cells suggests potential for breast cancer regimens.
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